
Delta4(8)-iso-THC
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Overview
Description
Delta4(8)-iso-THC, also known as Delta-8-tetrahydrocannabinol, is a cannabinoid found in the cannabis plant. It is an isomer of Delta-9-tetrahydrocannabinol, the primary psychoactive compound in cannabis. This compound has gained attention due to its unique properties and potential therapeutic benefits, offering a milder psychoactive effect compared to Delta-9-tetrahydrocannabinol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Delta4(8)-iso-THC can be synthesized from cannabidiol (CBD) through a ring closure reaction. This process often involves harsh reaction conditions, including the use of strong acids or bases as catalysts . The reaction typically requires precise temperature control and careful monitoring to ensure the desired product is obtained without significant impurities.
Industrial Production Methods
Industrial production of this compound involves the extraction of CBD from hemp, followed by chemical conversion to this compound. This process includes several purification steps to remove unwanted by-products and ensure the final product meets quality standards . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to verify the purity and composition of the product .
Chemical Reactions Analysis
Types of Reactions
Delta4(8)-iso-THC undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert this compound to other cannabinoids.
Substitution: Substitution reactions can modify the chemical structure, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxidized cannabinoids, while reduction can yield different isomeric forms of tetrahydrocannabinol .
Scientific Research Applications
Delta4(8)-iso-THC has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study cannabinoid profiles.
Biology: Investigated for its effects on cellular processes and potential therapeutic benefits.
Medicine: Explored for its potential to alleviate symptoms such as pain, anxiety, and nausea.
Mechanism of Action
Delta4(8)-iso-THC exerts its effects by binding to cannabinoid receptors in the body, primarily the CB1 receptor located in the central nervous system . This interaction leads to a decrease in the concentration of the second messenger molecule cAMP, resulting in various physiological effects. The compound’s milder psychoactive properties compared to Delta-9-tetrahydrocannabinol are attributed to its slightly different molecular structure and binding affinity .
Comparison with Similar Compounds
Delta4(8)-iso-THC is often compared to other cannabinoids, such as:
Delta-9-tetrahydrocannabinol: The primary psychoactive compound in cannabis, known for its stronger psychoactive effects.
Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic benefits, often used in wellness products.
Delta-10-tetrahydrocannabinol: Another isomer of tetrahydrocannabinol with distinct psychoactive properties
This compound is unique due to its milder psychoactive effects, making it a potential alternative for individuals seeking the benefits of tetrahydrocannabinol without the intense high associated with Delta-9-tetrahydrocannabinol .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Delta4(8)-iso-THC in complex matrices (e.g., plant extracts or biological samples)?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with optimized column parameters to resolve structural isomers. For example, a DB-5MS column (30 m × 0.25 mm × 0.25 μm) with a temperature gradient (70°C to 300°C at 10°C/min) can separate this compound from Delta-8-THC and Delta-9-THC based on retention time and fragmentation patterns. Confirm identification using selected reaction monitoring (SRM) with transitions like m/z 386→330 and 386→303 .
- Validation : Include parameters such as limit of quantification (LOQ ≤ 0.1 ng/mL), accuracy (90–110%), and inter-day precision (RSD < 15%) using spiked matrices .
Q. How can researchers address challenges in synthesizing this compound with high purity for pharmacological studies?
- Methodology : Employ stereoselective synthesis via acid-catalyzed cyclization of cannabigerolic acid (CBGA) derivatives, followed by purification using preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA). Monitor reaction intermediates via NMR spectroscopy (¹H and ¹³C) to confirm structural integrity .
Q. What in vitro models are suitable for preliminary pharmacological profiling of this compound?
- Methodology : Use cannabinoid receptor-binding assays (CB1/CB2) with transfected HEK-293 cells. Compare binding affinity (Ki) to Delta-9-THC using radioligands like [³H]-CP55,940. Pair with functional assays (e.g., cAMP inhibition) to assess agonist/antagonist activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?
- Methodology : Conduct systematic reviews of interspecies metabolic pathways (e.g., cytochrome P450 isoforms CYP2C9/CYP3A4). Use physiologically based pharmacokinetic (PBPK) modeling to account for differences in bioavailability, tissue distribution, and clearance rates. Cross-validate with LC-MS/MS plasma profiling in rodent vs. primate models .
Q. What experimental designs are optimal for studying this compound’s neurobehavioral effects while minimizing bias?
- Methodology : Implement double-blind, placebo-controlled trials with randomized dosing (e.g., 0.1–10 mg/kg). Use ethologically relevant behavioral assays (e.g., elevated plus maze for anxiety-like behavior) and control for environmental variables (light/dark cycles, diet). Apply mixed-effects models to analyze dose-response relationships .
Q. How can computational chemistry clarify this compound’s interactions with non-canonical targets (e.g., TRPV1 or GPR55)?
- Methodology : Perform molecular dynamics simulations (AMBER or CHARMM force fields) to model ligand-receptor binding. Validate predictions via site-directed mutagenesis of critical residues (e.g., TRPV1 S502A/Y511A) and functional assays .
Q. Methodological & Data Analysis Challenges
Q. What statistical approaches are recommended for analyzing dose-dependent toxicological data with non-linear trends?
- Methodology : Apply Bayesian hierarchical models to account for inter-subject variability. Use Akaike information criterion (AIC) to compare logistic vs. sigmoidal dose-response curves. Report 95% credible intervals for EC50/LC50 values .
Q. How should researchers handle batch-to-batch variability in this compound samples during long-term studies?
- Methodology : Implement quality control (QC) protocols using HPLC-UV/PDA to verify purity (>98%) before each experiment. Track degradation via accelerated stability studies (40°C/75% RH for 6 months) .
Q. Ethical & Reproducibility Considerations
Q. What ethical frameworks apply to human studies involving psychoactive isomers like this compound?
- Guidelines : Obtain approval from institutional review boards (IRBs) for informed consent, risk-benefit analysis, and data anonymization. Adhere to ICH E6(R3) guidelines for clinical trials .
Q. How can researchers ensure reproducibility in this compound studies given variability in cannabis-derived products?
Properties
CAS No. |
23050-59-1 |
---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(1R,9R)-9-methyl-5-pentyl-12-propan-2-ylidene-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-11-18(22)20-17-13-21(4,23-19(20)12-15)10-9-16(17)14(2)3/h11-12,17,22H,5-10,13H2,1-4H3/t17-,21-/m1/s1 |
InChI Key |
CTUPXHOEXDMXQS-DYESRHJHSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@@](CCC3=C(C)C)(OC2=C1)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(CCC3=C(C)C)(OC2=C1)C)O |
Origin of Product |
United States |
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